Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-5-ethylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO5S/c1-3-5-7(15(9,11)12)4-6(14-5)8(10)13-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELHDUGJCCZDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
- Chlorosulfonic acid (ClSO3H) is the primary reagent for introducing the chlorosulfonyl group.
- Reaction temperature is typically maintained at low to moderate temperatures (-15°C to 15°C) to control the rate of chlorosulfonation and prevent overreaction.
- The molar ratio of chlorosulfonic acid to the furan ester substrate is carefully controlled, often near stoichiometric or slightly less to avoid excess reagent.
- The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group.
Reaction Monitoring and Workup
- The reaction progress is monitored by chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the desired mono-chlorosulfonylated product predominates.
- After completion, the reaction mixture is quenched carefully, often by controlled addition of water or alcohols under cooling to avoid decomposition.
- The product is isolated by filtration or extraction, followed by purification steps such as recrystallization or distillation under reduced pressure.
Representative Preparation Protocol (Based on Analogous Sulfonyl Chloride Syntheses)
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve methyl 5-ethylfuran-2-carboxylate in an inert solvent (e.g., dichloromethane or chloroform) | Ambient to 0°C | Solvent choice affects reaction rate and selectivity |
| 2 | Slowly add chlorosulfonic acid dropwise maintaining temperature at -10 to 5°C | 1-2 hours addition time | Controlled addition prevents over-chlorosulfonation |
| 3 | Stir reaction mixture at 5-15°C for additional 10-12 hours | Temperature control critical | Ensures complete reaction |
| 4 | Quench reaction with ice-cold water or dilute aqueous base under stirring | Cooling to 0-5°C | Prevents hydrolysis of sulfonyl chloride |
| 5 | Extract organic layer, wash with water and dry over anhydrous salt | Room temperature | Removes residual acid and impurities |
| 6 | Purify by vacuum distillation or recrystallization | Reduced pressure, moderate temperature | Obtains pure this compound |
Process Optimization and Research Findings
- Temperature and reagent ratio are critical to minimize by-products such as over-chlorosulfonated or ring-opened derivatives.
- Use of anhydrous conditions and inert atmosphere (e.g., nitrogen) prevents hydrolysis and decomposition.
- The reaction time is optimized to balance complete conversion and product stability.
- Purification by vacuum distillation is preferred to avoid thermal decomposition of the product.
- Some patents on related chlorosulfonylation reactions (e.g., on trifluoroacetyl derivatives) emphasize the importance of slow reagent addition and temperature ramping to achieve high yields (>90%) and purity (>98%).
Comparative Table of Key Parameters in Chlorosulfonation
| Parameter | Typical Range/Value | Impact on Product Quality |
|---|---|---|
| Chlorosulfonic acid ratio | 0.9 to 1.05 mol per mol substrate | Excess leads to over-chlorosulfonation |
| Temperature during addition | -15°C to 5°C | Lower temperature controls reaction rate |
| Reaction time | 10 to 18 hours | Longer time ensures completion but risks degradation |
| Solvent | Dichloromethane, chloroform, or neat | Solvent polarity affects selectivity |
| Workup | Quench with ice water or dilute base | Prevents hydrolysis of sulfonyl chloride |
| Purification | Vacuum distillation or recrystallization | Ensures high purity and yield |
Notes on Related Preparations and Analogous Compounds
- While direct literature on this compound is limited, preparation methods for related chlorosulfonylated heterocycles and esters provide a strong basis for the described protocols.
- The chlorosulfonylation of aromatic and heteroaromatic esters typically follows similar principles, emphasizing controlled chlorosulfonic acid addition and temperature management.
- Some processes avoid isolation of unstable intermediates by carrying out subsequent synthetic steps directly after chlorosulfonation under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group using reducing agents like tin(II) chloride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as aliphatic and heterocyclic amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Tin(II) chloride in aqueous or alcoholic media.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Sulfonamides, sulfonate esters, or sulfonate thiols.
Reduction: Sulfonamides or thiols.
Hydrolysis: 5-ethylfuran-2-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate as an anticancer agent. The compound has shown efficacy against various cancer cell lines, suggesting its role in the development of new chemotherapeutic agents. Its mechanism appears to involve the inhibition of specific pathways critical for cancer cell proliferation and survival.
1.2 Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its sulfonyl group is believed to interact with targets involved in inflammatory responses, potentially leading to reduced symptoms in conditions such as rheumatoid arthritis and other autoimmune disorders.
1.3 Antimicrobial Activity
this compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, positioning it as a potential lead compound for antibiotic development.
Agrochemical Applications
2.1 Herbicidal Activity
The compound has been investigated for its herbicidal properties, particularly in controlling weeds in agricultural settings. Its mechanism involves disrupting metabolic pathways in target plants, leading to effective weed management strategies.
2.2 Insecticidal Properties
this compound has shown promise as an insecticide. Laboratory studies indicate that it affects the nervous system of insects, providing a basis for developing new pest control agents that are less harmful to non-target species.
Material Science
3.1 Polymer Synthesis
In material science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, potentially improving thermal stability and mechanical strength.
3.2 Coating Applications
The compound's chemical properties make it suitable for use in protective coatings that require resistance to chemicals and environmental degradation. Research is ongoing to explore its effectiveness in various coating formulations.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate
- Structure : Replaces the furan ring with thiophene (sulfur instead of oxygen).
- Key Differences: Aromaticity: Thiophene’s higher aromaticity (due to sulfur’s lower electronegativity) increases stability toward electrophilic substitution compared to furan . Reactivity: The chlorosulfonyl group in thiophene derivatives may exhibit slower hydrolysis rates than furan analogs due to sulfur’s electron-donating resonance effects. Molecular Weight: 254.71 g/mol (vs. ~249.69 g/mol for the furan analog, estimated based on formula C$9$H${11}$ClO$_5$S). Solubility: Slightly soluble in chloroform and methanol, similar to furan derivatives .
Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate
- Structure : Oxazole core with a trifluoromethyl (-CF$_3$) group and chloro substituent.
- Key Differences :
- Electronic Effects : The electron-withdrawing -CF$_3$ group significantly reduces electron density at the oxazole ring, contrasting with the electron-rich furan system.
- Applications : Oxazole derivatives are prevalent in agrochemicals and antivirals, whereas furan sulfonates are more common in antibacterial agents .
Aromatic vs. Heteroaromatic Systems
Methyl 4-(Chlorosulfonyl)-3-fluorobenzoate
- Structure : Benzene ring with -SO$_2$Cl at position 4, -F at position 3, and methyl ester at position 1.
- Key Differences: Stability: The benzene core offers greater thermal and oxidative stability than furan. Synthesis: Prepared via sulfonation of methyl 3-fluorobenzoate, requiring concentrated H$2$SO$4$ and reflux conditions .
Methyl 4-[(Chlorosulfonyl)methyl]benzoate
- Structure : Benzene ring with a -CH$2$SO$2$Cl substituent.
- Key Differences :
- Steric Effects : The methylene spacer reduces steric hindrance around the sulfonyl group, facilitating nucleophilic substitution compared to direct ring-attached -SO$_2$Cl in furan analogs .
- Melting Point : 116–117°C, higher than typical furan derivatives (e.g., ~80°C for Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate) .
Substituent Position and Functional Group Variations
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- Structure: Furan ring with a nitro (-NO$_2$) and fluorophenyl group at position 4.
- Key Differences :
- Electron Density : The nitro group strongly deactivates the ring, reducing reactivity toward electrophiles compared to ethyl-substituted analogs.
- Crystallography : Structural studies reveal planar furan rings, with bond angles and lengths consistent with moderate conjugation disruption by bulky substituents .
Ethyl 4-chloro-2'-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Reactivity : Furan derivatives generally exhibit higher electrophilic reactivity than thiophene or benzene analogs due to oxygen’s electronegativity, but steric effects from substituents (e.g., ethyl groups) can modulate this .
- Biological Activity : Sulfonamide-linked furans show promise in targeting bacterial enzymes, while fluorinated benzoates are prioritized in imaging agents .
- Synthetic Challenges : Direct sulfonation of furans requires precise control to avoid ring oxidation, whereas benzene sulfonation is more straightforward .
Biological Activity
Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structure and reactivity. This article explores its biological activity, synthetic pathways, and potential applications in various fields.
Chemical Structure and Properties
This compound features a furan ring with a chlorosulfonyl substituent, making it an electrophilic compound that can participate in various chemical reactions. The presence of the chlorosulfonyl group enhances its reactivity towards nucleophiles, allowing for the formation of sulfonamide derivatives, which are prevalent in pharmaceutical compounds.
Synthesis
The synthesis typically involves the chlorosulfonylation of 5-ethylfuran-2-carboxylic acid using chlorosulfonic acid, followed by esterification with methanol. This method can be optimized for industrial production through continuous flow reactors to enhance yield and purity.
The biological activity of this compound is largely attributed to its ability to form sulfonamide linkages, which are critical in drug design. The chlorosulfonyl group can undergo nucleophilic substitution, leading to the formation of various biologically active compounds. This compound has shown potential in inhibiting inflammatory pathways, particularly through modulation of the NLRP3 inflammasome, which plays a key role in inflammatory responses .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 4-(chlorosulfonyl)benzoate | Structure | Moderate antibacterial activity |
| Chlorosulfonyl isocyanate | Structure | Inhibits NLRP3 inflammasome |
| Methyl 5-hydroxymethyl-2-furan carboxylate | Structure | Antioxidant properties |
This compound stands out due to its unique furan structure combined with a chlorosulfonyl group, enhancing its reactivity compared to other sulfonamide derivatives.
Case Studies
- Inhibition of Inflammatory Pathways : Research indicates that compounds similar to this compound effectively inhibit the NLRP3 inflammasome, reducing pro-inflammatory cytokines such as IL-1β and IL-18. This inhibition could lead to therapeutic applications in diseases characterized by chronic inflammation .
- Antitumor Potential : A study on related furan derivatives demonstrated their efficacy against Ehrlich Ascites Carcinoma (EAC) cells, showing a complete reduction in tumor cell viability. These findings suggest that further exploration into this compound could reveal similar antitumor properties .
Q & A
Q. Table 1: Comparative NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Furan C-H (position 3) | 6.8 | Doublet | |
| Ethyl CH₃ | 1.3 | Triplet | |
| SO₂Cl | 3.9 | Singlet |
Q. Table 2: Reaction Optimization via DoE
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 70 |
| Solvent | DCM | DMF | DMF |
| Catalyst | None | H₂SO₄ | H₂SO₄ (0.5%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
